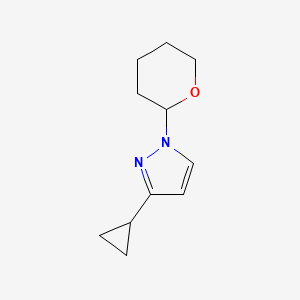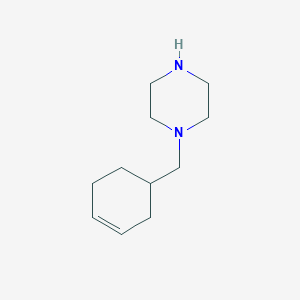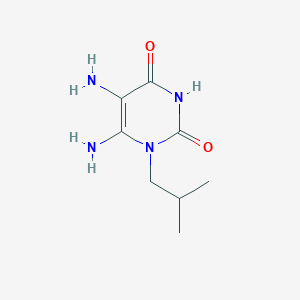
3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole is a chemical compound with potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been the subject of scientific research in recent years.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also interacts with various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole depend on the specific application and dosage. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole in lab experiments is its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of clinical trials and data on its safety and efficacy in humans. Another limitation is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole. One direction is to conduct more preclinical studies to evaluate its safety and efficacy in animal models. Another direction is to optimize its pharmacokinetic properties and improve its solubility in water. Additionally, more studies are needed to elucidate its mechanism of action and identify potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate its safety and efficacy in humans and determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole involves the reaction of cyclopropyl ketone with 2-hydroxyethyl hydrazine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification through column chromatography. The yield of the reaction is typically around 50-60%.
Scientific Research Applications
3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
3-cyclopropyl-1-(oxan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-8-14-11(3-1)13-7-6-10(12-13)9-4-5-9/h6-7,9,11H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIMDYDWSXEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)
![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)


![3-(2,6-dichlorophenyl)-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666639.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2666646.png)

